D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester
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Overview
Description
D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester: is a derivative of phenylalanine, an essential amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester typically involves the protection of the amino group of D-phenylalanine using a tert-butoxycarbonyl (Boc) group. This is followed by coupling with D-leucine, which is also protected by a Boc group. The final step involves esterification with phenylmethyl ester. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and solvents like dichloromethane (DCM) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of peptides and other complex molecules.
- Studied for its reactivity and potential to form various derivatives .
Biology:
- Investigated for its role in protein synthesis and metabolic pathways.
- Used in studies related to enzyme-substrate interactions and protein folding .
Medicine:
- Explored for its potential therapeutic applications, including pain management and treatment of certain neurological disorders.
- Studied for its ability to modulate neurotransmitter levels and influence brain function .
Industry:
- Used in the production of pharmaceuticals and nutraceuticals.
- Employed in the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. It is known to influence the activity of enzymes involved in protein synthesis and metabolism. The compound can modulate the levels of neurotransmitters in the brain, thereby affecting brain function and potentially providing therapeutic benefits .
Comparison with Similar Compounds
- L-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester
- D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester
- D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-3,4-difluoro-, methyl ester
Comparison:
- D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets.
- Compared to its L-isomers, the D-isomer may exhibit different biological activities and therapeutic potentials.
- The presence of different substituents, such as fluorine atoms in the difluoro derivative, can significantly alter the compound’s chemical and biological properties .
Properties
Molecular Formula |
C27H36N2O5 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
benzyl (2R)-2-[[(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C27H36N2O5/c1-19(2)16-22(29-26(32)34-27(3,4)5)24(30)28-23(17-20-12-8-6-9-13-20)25(31)33-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,30)(H,29,32)/t22-,23-/m1/s1 |
InChI Key |
IKZFNIAMQFYRSM-DHIUTWEWSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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